5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid
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Overview
Description
5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound characterized by its xanthene core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of acetyloxy groups and a carboxylic acid moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine . The xanthene core can be constructed through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific methods may vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The acetyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acetyl chloride in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: Lacks the acetyloxy groups, resulting in different chemical properties.
5,7-Dihydroxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains hydroxyl groups instead of acetyloxy groups, affecting its reactivity and applications.
Uniqueness
The combination of these functional groups with the xanthene core structure provides a versatile platform for chemical modifications and interactions with biological targets .
Properties
CAS No. |
50549-39-8 |
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Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
5,7-bis(1-acetyloxyethyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C22H20O8/c1-10(28-12(3)23)15-8-16(11(2)29-13(4)24)21-18(9-15)20(25)17-7-14(22(26)27)5-6-19(17)30-21/h5-11H,1-4H3,(H,26,27) |
InChI Key |
HDIQNBMOOYYONB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C(=C1)C(C)OC(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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